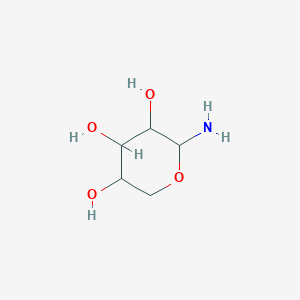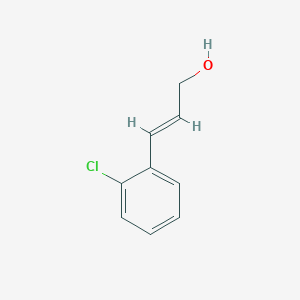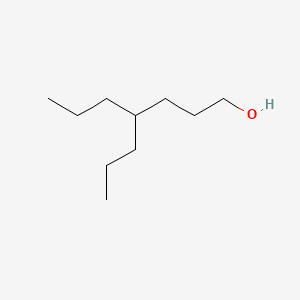
beta-D-Lyxopyranosylamine (9CI)
Übersicht
Beschreibung
Beta-D-Lyxopyranosylamine (9CI): is a chemical compound with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol It is a derivative of lyxose, a pentose sugar, and is characterized by the presence of an amine group attached to the lyxopyranose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lyxopyranosylamine (9CI) typically involves the conversion of lyxose to its corresponding amine derivative. One common method includes the reductive amination of lyxose using an amine donor and a reducing agent. The reaction is usually carried out under mild conditions to preserve the integrity of the sugar ring.
Industrial Production Methods: Industrial production of beta-D-Lyxopyranosylamine (9CI) may involve large-scale reductive amination processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Lyxopyranosylamine (9CI) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-D-Lyxopyranosylamine (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-D-Lyxopyranosylamine (9CI) involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Xylopyranosylamine
- Beta-D-Glucopyranosylamine
- Beta-D-Mannopyranosylamine
Comparison: Beta-D-Lyxopyranosylamine (9CI) is unique due to its specific structural configuration and the presence of the lyxopyranose ring. Compared to similar compounds like beta-D-Xylopyranosylamine and beta-D-Glucopyranosylamine, beta-D-Lyxopyranosylamine (9CI) may exhibit different reactivity and interaction profiles due to the distinct arrangement of hydroxyl groups and the amine functionality.
Eigenschaften
IUPAC Name |
2-aminooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSUMJKSOSGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005763 | |
| Record name | Pentopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-61-1 | |
| Record name | NSC129242 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are N-pentopyranosylamines and how are they structured?
A1: N-pentopyranosylamines are a class of chemical compounds consisting of a pentose sugar ring (like D-xylose, D-arabinose, or D-lyxose) linked to an amine group through a glycosidic bond. These compounds can exist as α or β anomers depending on the orientation of the glycosidic bond. Researchers have synthesized and characterized N-pentopyranosylamines derived from various amines, including tryptamine, tyramine [], and N-aryl groups []. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to verify the structure of these compounds [, ].
Q2: How stable are N-pentopyranosylamines under acidic conditions?
A2: The stability of N-pentopyranosylamines in acidic solutions depends on several factors, including the type of pentose sugar and the nature of the amine group. Studies on N-aryl-D-pentopyranosylamines reveal that they undergo acid-catalyzed hydrolysis, breaking the C1-N glycosidic bond []. The rate of hydrolysis increases with decreasing pH and increasing basicity of the parent amine []. Interestingly, the lability of the C1-N bond varies with the pentose sugar, following the order: xyloside < lyxoside < riboside < arabinoside []. This information suggests a bimolecular A-2 mechanism for the hydrolysis, potentially involving a Schiff base intermediate [].
Q3: Have any biological activities been reported for N-pentopyranosylamines?
A3: Yes, research indicates that certain N-pentopyranosylamines exhibit anti-tuberculosis activity. A study screened 32 N-pentopyranosyl amine derivatives for their activity against Mycobacterium tuberculosis under the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) program []. Although the specific results weren't detailed in the abstract, the research highlights the potential of these compounds as novel anti-tuberculosis agents, especially given the rise of multidrug-resistant strains [].
Q4: Are there any known applications of N-pentopyranosylamines in synthetic chemistry?
A4: While the provided abstracts don't delve into specific synthetic applications, the ability to modify both the sugar and amine moieties of N-pentopyranosylamines makes them versatile building blocks. Their use in synthesizing "anomalously coupled nucleosides" has been reported []. For instance, 3-[N6-(4-Chlorophenyl)-2-methyl-9-adenyl]-2,3-dideoxy-D-threo-pentopyranose has been successfully reacted with alcohols and anilines to yield novel alkyl and N-aryl pentopyranoside derivatives, respectively []. This example demonstrates the potential of N-pentopyranosylamines as starting materials for creating structurally diverse compounds with possible biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)













